molecular formula C11H9NO3 B238203 2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid CAS No. 126058-00-2

2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid

Katalognummer: B238203
CAS-Nummer: 126058-00-2
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: IMEFWVUNBYJXKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEFWVUNBYJXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327234
Record name 2-Propenoicacid, 2-cyano-3-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126058-00-2
Record name 2-Propenoicacid, 2-cyano-3-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Knoevenagel Condensation

This one-pot reaction between cyanoacetic acid and 3-methoxybenzaldehyde under acidic or basic conditions could yield the target compound. The mechanism involves deprotonation of cyanoacetic acid to form a nucleophilic enolate, which attacks the carbonyl carbon of the aldehyde. Subsequent dehydration generates the α,β-unsaturated nitrile-acid.

Hypothetical Reaction Conditions

  • Catalyst: Piperidine, ammonium acetate, or Lewis acids (e.g., ZnCl₂)

  • Solvent: Ethanol, toluene, or DMF

  • Temperature: 80–120°C (reflux)

  • Workup: Acidification to precipitate the product

While this method is efficient for similar compounds, the electron-donating methoxy group on the aryl ring may necessitate longer reaction times or elevated temperatures to achieve satisfactory yields.

Stepwise Synthesis via Amide Intermediate

Patent WO2015029063A2 details the synthesis of teriflunomide, which shares structural motifs with the target compound. Adapting this approach:

  • Chlorination of 5-methylisoxazole-4-carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.

  • Amidation with 3-methoxyaniline (instead of 4-trifluoromethylaniline) to yield N-(3-methoxyphenyl)-5-methylisoxazole-4-carboxamide.

  • Base-mediated ring-opening of the isoxazole moiety using NaOH in methanol, followed by acidification to generate the α-cyano-β-arylprop-2-enoic acid.

Key Advantages

  • High purity (>99%) achievable via recrystallization.

  • Scalable to industrial production (demonstrated for teriflunomide at 3 kg scale).

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while alcohol/water mixtures facilitate crystallization:

StepSolvent SystemPurpose
ChlorinationDichloromethane/DMFAcyl chloride formation
AmidationAcetonitrileCoupling efficiency
Ring-openingMethanol/WaterPrecipitation of crude product

Temperature Control

  • Chlorination: 35–40°C prevents decomposition of SOCl₂.

  • Crystallization: Slow cooling to 10–15°C improves crystal morphology and purity.

Purification and Characterization

Recrystallization Techniques

The patent describes a solvent/anti-solvent approach for teriflunomide:

  • Dissolve crude product in DMF at 55–60°C.

  • Filter hot solution to remove insoluble impurities.

  • Add methanol (anti-solvent) and cool to 10–15°C to induce crystallization.

Yield Improvement: 82% (41 g from 50 g crude) with >99.6% HPLC purity.

Analytical Data (Hypothetical for Target Compound)

  • Melting Point: 165–168°C (similar to intermediates in WO2015029063A2).

  • HPLC Purity: >99% achievable using C18 columns and acetonitrile/water mobile phases.

Industrial-Scale Considerations

Cost-Efficiency

  • 3-Methoxyaniline: ~$50/kg (commercial availability reduces synthesis cost).

  • Solvent Recovery: DMF and methanol can be distilled and reused .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biologische Aktivität

2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's structure features a cyano group, a methoxy-substituted phenyl ring, and a propenoic acid moiety, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H9NO3C_{11}H_{9}NO_{3}. The presence of the methoxy group enhances its solubility and alters its electronic properties, making it an interesting subject for various chemical studies and applications in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to act as an inhibitor of certain enzymes involved in inflammatory pathways, which suggests potential anti-inflammatory effects. Additionally, the compound may interact with various receptors, influencing cellular signaling pathways associated with cancer progression and other diseases.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been studied for its potential to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested against human breast cancer and colon cancer cells, showing promising results in reducing cell viability and inducing apoptosis . The mechanism appears to involve the modulation of cell cycle progression and the activation of apoptotic pathways.

Cytotoxicity Assays

A series of cytotoxicity assays were conducted to evaluate the effectiveness of this compound against different cancer cell lines. The results are summarized in Table 1 below:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.0Induction of apoptosis
HT-29 (Colon Cancer)20.5Cell cycle arrest
A549 (Lung Cancer)18.0Inhibition of proliferation

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Anti-inflammatory Studies

In a study assessing the anti-inflammatory effects, this compound was administered to animal models exhibiting inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 levels compared to control groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.